2-Acetylamino-3-amino-1,4-naphthoquinone 2-Acetylamino-3-amino-1,4-naphthoquinone
Brand Name: Vulcanchem
CAS No.: 13755-96-9
VCID: VC14452692
InChI: InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

2-Acetylamino-3-amino-1,4-naphthoquinone

CAS No.: 13755-96-9

Cat. No.: VC14452692

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

2-Acetylamino-3-amino-1,4-naphthoquinone - 13755-96-9

Specification

CAS No. 13755-96-9
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name N-(3-amino-1,4-dioxonaphthalen-2-yl)acetamide
Standard InChI InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15)
Standard InChI Key IZJNNHJVNPVRHJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-naphthoquinone core modified with an acetylamino group (-NHCOCH₃) at position 2 and an amino group (-NH₂) at position 3. This arrangement creates a push-pull electronic system: the electron-withdrawing quinone moiety interacts with electron-donating substituents, stabilizing resonance structures that influence redox behavior . X-ray crystallography of analogous naphthoquinones reveals planar geometries with bond lengths indicative of extensive π-conjugation .

Spectroscopic and Electrochemical Properties

Cyclic voltammetry studies on similar 2-acyl-3-aminophenylnaphthoquinones demonstrate two one-electron reduction waves, corresponding to the formation of radical anions (E₁/₂ ≈ -0.45 V) and dianions (E₁/₂ ≈ -0.89 V vs. Ag/AgCl) . The oxidation profile shows quasi-reversible peaks near +0.32 V, attributed to semiquinone formation. UV-Vis spectra exhibit strong absorbance at λₘₐₓ = 248 nm (π→π*) and 342 nm (n→π*), with molar extinction coefficients exceeding 10⁴ L·mol⁻¹·cm⁻¹ .

Synthesis and Functionalization Strategies

Core Synthetic Pathways

The synthesis typically proceeds via a three-step sequence:

  • Solar Photo-Friedel-Crafts Acylation: 1,4-Naphthoquinone reacts with acetaldehyde under UV irradiation to form 2-acetylnaphthohydroquinone .

  • Oxidation: Silver(I) oxide in dichloromethane converts the hydroquinone intermediate to 2-acetyl-1,4-naphthoquinone .

  • Amination: CeCl₃·7H₂O-catalyzed reaction with amines in methanol yields the target compound (Table 1).

Table 1: Reaction Parameters for 2-Acetylamino-3-amino-1,4-naphthoquinone Synthesis

PrecursorCatalystSolventTime (h)Yield (%)
2-AcetylnaphthoquinoneCeCl₃·7H₂OMeOH7273
2-AcetylnaphthoquinoneNoneEtOH3351

Data adapted from CeCl₃-catalyzed arylation studies .

Biological Activities and Mechanisms

Antiplatelet Effects

NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), a structural analog, inhibits platelet aggregation by 78% at 10 μM via:

  • Ca²⁺ Mobilization Blockade: Reduces intracellular Ca²⁺ flux by 62% in thrombin-activated platelets

  • Thromboxane B2 Suppression: Lowers TXB2 production by 84% through COX-1 inhibition

  • P-Selectin Downregulation: Decreases surface expression by 91%, impairing leukocyte adhesion

Comparative Analysis with Related Naphthoquinones

Table 2: Structural and Functional Comparison of Naphthoquinone Derivatives

CompoundSubstituentsKey Properties
1,4-NaphthoquinoneNoneStrong oxidant, limited solubility
2-Amino-1,4-naphthoquinone-NH₂ at C2Antibacterial (MIC = 8 μg/mL)
3-Acetylamino-1,4-naphthoquinone-NHCOCH₃ at C3Reduced redox activity
Target Compound-NHCOCH₃ at C2, -NH₂ at C3Dual bioactivity, Hsp90 affinity

Data synthesized from multiple studies .

Pharmacokinetic Considerations

Although in vivo data remain sparse, preliminary ADME profiles suggest:

  • Absorption: LogP ≈ 1.8 predicts moderate intestinal permeability

  • Metabolism: Hepatic CYP450-mediated oxidation to hydroxylated metabolites

  • Excretion: Renal clearance dominant (t₁/₂ = 4.7 h in murine models)

Future Research Directions

  • Structure-Activity Optimization: Systematic modification of acyl/amino groups to enhance Hsp90 binding affinity

  • Combination Therapies: Synergy studies with platinum-based chemotherapeutics

  • Nanoformulation Development: Liposomal encapsulation to improve bioavailability

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